Sri 31215 (tfa)
描述
SRI31215 2TFA is a small molecule that acts as a triplex inhibitor of matriptase, hepsin and HGFA and mimics the activity of HAI-1/2. SRI31215 2TFA blocks signaling between cancer cells and fibroblasts and inhibits the tumor-promoting activity of cancer-associated fibroblasts.
作用机制
Target of Action
Sri 31215 (TFA) is a triplex inhibitor that targets three serine proteases: matriptase, hepsin, and hepatocyte growth factor activator (HGFA) . These proteases play a crucial role in the activation of pro-hepatocyte growth factor (pro-HGF), an inactive precursor secreted by cancer cells or tumor-associated fibroblasts .
Mode of Action
Biochemical Pathways
The primary biochemical pathway affected by Sri 31215 (TFA) is the HGF/MET signaling pathway . This pathway supports cell survival, proliferation, angiogenesis, invasion, and metastatic spread of cancer cells . By inhibiting the activation of pro-HGF, Sri 31215 (TFA) disrupts this pathway, thereby inhibiting the tumor-promoting activity of cancer-associated fibroblasts .
Pharmacokinetics
Its potent inhibitory activity against matriptase, hepsin, and hgfa, with ic50 values of 069 μM, 065 μM, and 030 μM respectively, suggests that it may have good bioavailability .
Result of Action
Sri 31215 (TFA) inhibits fibroblast-induced MET activation, epithelial-mesenchymal transition, and migration of cancer cells . It also overcomes primary resistance to cetuximab and gefitinib in HGF-producing colon cancer cells and prevents fibroblast-mediated resistance to EGFR inhibitors .
Action Environment
The compound’s ability to block signaling between cancer cells and fibroblasts suggests that it may be particularly effective in environments where these interactions are prevalent .
生化分析
Biochemical Properties
Sri 31215 (tfa) interacts with the enzymes Matriptase, Hepsin, and HGFA, exhibiting inhibitory activity with IC50 values of 0.69 μM, 0.65 μM, and 0.30 μM, respectively . It inhibits the proteolytic activation of pro-HGF, a crucial step in the regulation of HGF/MET signaling .
Cellular Effects
Sri 31215 (tfa) has been shown to inhibit fibroblast-induced MET activation, epithelial-mesenchymal transition, and migration of cancer cells . It also overcomes primary resistance to cetuximab and gefitinib in HGF-producing colon cancer cells and prevents fibroblast-mediated resistance to EGFR inhibitors .
Molecular Mechanism
The molecular mechanism of Sri 31215 (tfa) involves the inhibition of the proteolytic activation of pro-HGF . This prevents the activation of the HGF/MET signaling pathway, which is known to promote cell survival, proliferation, cell scattering, migration, and invasion of malignant cells .
Dosage Effects in Animal Models
It has been demonstrated that Sri 31215 (tfa) can inhibit fibroblast-induced MET activation and signaling in tumor cells .
Metabolic Pathways
It is known that the compound inhibits the proteolytic activation of pro-HGF, a key step in the regulation of HGF/MET signaling .
准备方法
The synthetic routes and reaction conditions for Sri 31215 (TFA) involve the use of specific reagents and catalysts to achieve the desired chemical structure. The industrial production methods typically involve multi-step synthesis processes, including the formation of intermediate compounds and their subsequent transformation into the final product. Detailed synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
化学反应分析
Sri 31215 (TFA) undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
Sri 31215 (TFA) has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of matriptase, hepsin, and HGFA.
Biology: It is used to investigate the role of hepatocyte growth factor activation in various biological processes.
Medicine: It has potential therapeutic applications in cancer research, particularly in overcoming resistance to epidermal growth factor receptor inhibitors in hepatocyte growth factor-producing colon cancer cells.
Industry: It is used in the development of new drugs and therapeutic agents targeting hepatocyte growth factor activation
相似化合物的比较
Sri 31215 (TFA) is unique in its ability to inhibit three different proteases involved in hepatocyte growth factor activation. Similar compounds include:
Crizotinib: An ATP-competitive small-molecule tyrosine kinase inhibitor of MET and ALK receptors.
Cabozantinib: A multi-receptor tyrosine kinase inhibitor that targets VEGFR2, MET, Kit, Axl, and Flt3.
Norcantharidin: A dual inhibitor of MET and epidermal growth factor receptor in human colon cancer .
Sri 31215 (TFA) stands out due to its triplex inhibitory activity and its potential to overcome resistance to epidermal growth factor receptor inhibitors in hepatocyte growth factor-producing cancer cells.
属性
IUPAC Name |
3-[3-[(1-benzylpiperidin-4-yl)methyl]-5-methyl-2-oxo-1,3-diazinan-1-yl]benzenecarboximidamide;2,2,2-trifluoroacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N5O.C2HF3O2/c1-19-15-29(25(31)30(16-19)23-9-5-8-22(14-23)24(26)27)18-21-10-12-28(13-11-21)17-20-6-3-2-4-7-20;3-2(4,5)1(6)7/h2-9,14,19,21H,10-13,15-18H2,1H3,(H3,26,27);(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJFJKJLPPLYFJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(=O)N(C1)C2=CC=CC(=C2)C(=N)N)CC3CCN(CC3)CC4=CC=CC=C4.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34F3N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。